
1-Methylpiperidine-4,4-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidine-4,4-dithiol is an organic compound with the molecular formula C6H13NS2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two thiol groups (-SH) attached to the fourth carbon of the piperidine ring, along with a methyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4,4-dithiol can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with sulfur-containing reagents under controlled conditions. For instance, the reaction of 1-methylpiperidine with carbon disulfide (CS2) in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylpiperidine-4,4-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form piperidine derivatives with reduced sulfur content.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Piperidine derivatives with reduced sulfur content.
Substitution: Various alkyl and acyl derivatives.
Aplicaciones Científicas De Investigación
1-Methylpiperidine-4,4-dithiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methylpiperidine-4,4-dithiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in redox regulation and signal transduction .
Comparación Con Compuestos Similares
Piperidine: A six-membered heterocyclic amine with a single nitrogen atom.
1-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
1-Methylpiperidine-4-thiol: A compound with a single thiol group attached to the fourth carbon of the piperidine ring.
Uniqueness: The dual thiol groups enable it to participate in a wider range of chemical reactions and interactions, making it a valuable compound in various fields .
Propiedades
Número CAS |
87225-55-6 |
|---|---|
Fórmula molecular |
C6H13NS2 |
Peso molecular |
163.3 g/mol |
Nombre IUPAC |
1-methylpiperidine-4,4-dithiol |
InChI |
InChI=1S/C6H13NS2/c1-7-4-2-6(8,9)3-5-7/h8-9H,2-5H2,1H3 |
Clave InChI |
CJIDRCUXDJRXBZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


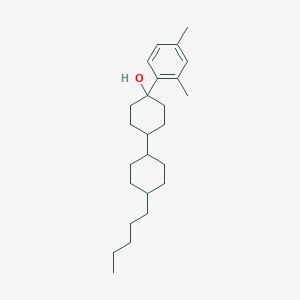

![{[1-(1-Methoxycyclohexyl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14396845.png)
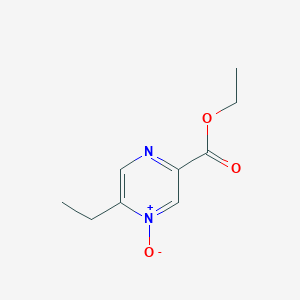

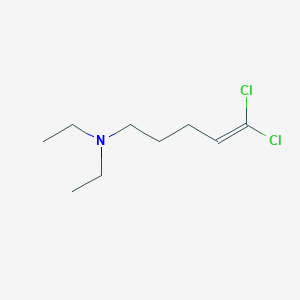
![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)
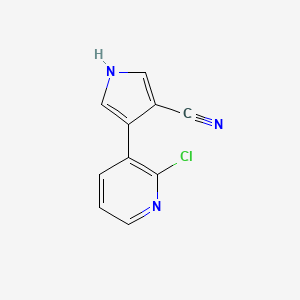
![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)
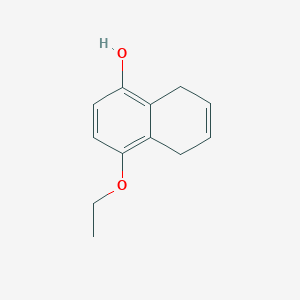
![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)
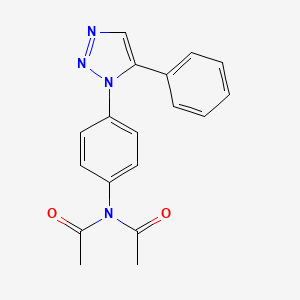
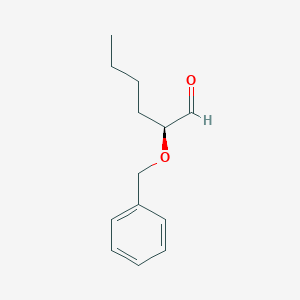
![2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14396905.png)
